7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one
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Overview
Description
Albaconazole is an experimental triazole antifungal compound with potential broad-spectrum activity. It is known for its ability to inhibit a variety of fungal pathogens, making it a promising candidate for treating fungal infections . The compound has been studied for its efficacy against dermatophytes, yeasts, and other fungal species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Albaconazole is synthesized through a multi-step process involving the formation of a triazole ring and the incorporation of various functional groups. The reaction conditions often involve the use of solvents like methanol and reagents such as acetylated anilines .
Industrial Production Methods
The industrial production of albaconazole involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce albaconazole on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Albaconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Albaconazole can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving albaconazole include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of albaconazole depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated metabolites, while substitution reactions can yield derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a model compound for studying triazole chemistry and the synthesis of antifungal agents.
Biology: Albaconazole is used in research to understand the mechanisms of fungal infections and the development of resistance.
Mechanism of Action
Albaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, an essential component of the fungal cell membrane. By blocking this enzyme, albaconazole disrupts the integrity of the fungal cell membrane, leading to cell death . The compound also affects other molecular targets and pathways, contributing to its broad-spectrum activity .
Comparison with Similar Compounds
Albaconazole is compared with other triazole antifungals such as:
- Isavuconazole
- Ravuconazole
- Efinaconazole
- Itraconazole
Uniqueness
Albaconazole stands out due to its high oral bioavailability, long half-life, and broad-spectrum activity against various fungal species . It has shown promising results in clinical trials, making it a potential alternative to existing antifungal treatments .
List of Similar Compounds
- Isavuconazole
- Ravuconazole
- Efinaconazole
- Itraconazole
Properties
IUPAC Name |
7-chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXWHUVLCAJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870178 |
Source
|
Record name | 7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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